molecular formula C15H12N2 B3013186 N-phenylquinolin-3-amine CAS No. 108618-27-5

N-phenylquinolin-3-amine

Cat. No.: B3013186
CAS No.: 108618-27-5
M. Wt: 220.275
InChI Key: RJAKKBANTMOIKE-UHFFFAOYSA-N
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Description

N-phenylquinolin-3-amine is an organic compound with the molecular formula C15H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline ring fused with a phenyl group through an amine linkage. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenylquinolin-3-amine can be synthesized through several methods. One common approach involves the reaction of quinoline-3-carboxylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Another method involves the cyclization of N-phenyl-2-aminobenzylamine with a suitable reagent like polyphosphoric acid (PPA). This reaction also requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and availability of reagents. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-phenylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

N-phenylquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-phenylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of N-phenylquinolin-3-amine, known for its broad range of biological activities.

    N-phenylquinolin-2-amine: A similar compound with the amine group positioned at the 2-position of the quinoline ring.

    N-phenylquinolin-4-amine: Another similar compound with the amine group at the 4-position.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

N-phenylquinolin-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies, supported by data tables summarizing key findings.

Overview of this compound

This compound, with the molecular formula C15H12N2C_{15}H_{12}N_2, is a derivative of quinoline characterized by a phenyl group linked to the quinoline structure through an amine functional group. Its unique structure allows it to interact with various biological targets, making it a significant subject of study in pharmacology and medicinal chemistry.

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator . The compound has been shown to interact with several molecular targets, including:

  • DNA Gyrase Inhibition : It inhibits DNA gyrase, an enzyme critical for bacterial DNA replication, suggesting potential antibacterial properties.
  • Nitric Oxide Synthase Inhibition : Similar compounds have demonstrated selective inhibition of neuronal nitric oxide synthase (nNOS), which could be beneficial in treating neurodegenerative disorders .
  • Anti-inflammatory Effects : The compound has been implicated in modulating inflammatory pathways through receptor interactions.

Biological Applications

This compound has various applications in different fields:

  • Medicinal Chemistry :
    • Investigated as a potential anticancer agent , showing promising results in preclinical studies.
    • Explored for antimicrobial and anti-inflammatory properties.
  • Biochemical Research :
    • Used as a probe in biochemical assays to study enzyme activities and protein interactions.
  • Industrial Applications :
    • Employed in the production of dyes and pigments due to its chemical reactivity and stability.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
AntibacterialInhibits DNA gyrase, effective against gram-negative bacteria.
nNOS InhibitionSelective inhibition with up to 900-fold selectivity for human nNOS over eNOS.
Anti-inflammatoryModulates inflammatory pathways; potential therapeutic applications in neurodegenerative diseases.
AnticancerDemonstrated cytotoxic effects on various cancer cell lines without significant toxicity to normal cells.

Detailed Research Findings

  • Antibacterial Activity :
    A study highlighted that this compound effectively inhibits DNA gyrase, leading to bacterial cell death. This mechanism positions it as a candidate for developing new antibiotics.
  • Neuroprotective Effects :
    Research on related compounds has shown that selective nNOS inhibitors can reduce neuronal damage in models of neurodegeneration. This compound's structural similarities suggest it may exhibit comparable effects, warranting further investigation .
  • Cytotoxicity in Cancer Cells :
    In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells, indicating its potential as an anticancer drug .

Properties

IUPAC Name

N-phenylquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAKKBANTMOIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of quinoline-3-carbaldehyde 11 (79 mg, 0.5 mmol) in MeOH (5 mL) was added aniline (0.05 mL, 0.55 mmol) and ZnCl2 (136 mg, 2.0 mmol) and the reaction was stirred at room temperature for 15 min. Then NaCNBH3 (62.8 mg, 2.0 mmol) was added and to the reaction was stirred overnight at room temperature. The solvent was removed by rotary evaporation and the residue suspended in EtOAc. The organic layers were combined and washed with NaHCO3, water, and brine and then dried over MgSO. Concentration in vacuo gave the crude product, which was used in the next step without further purification. 1H NMR (CDCl3): 9.05 (s, 1H), 8.23 (d, J=7.6 Hz, 2H), 7.77 (d, J=8.0 Hz, 1H), 7.71-7.66 (m, 1H), 7.54-7.51 (m, 1H), 7.21-7.16 (m, 2H), 6.76-6.72 (m, 1H), 6.68-6.60 (m, 2H), 4.54 (s, 2H), 4.16 (s, br, 1H).
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
136 mg
Type
catalyst
Reaction Step One
Quantity
62.8 mg
Type
reactant
Reaction Step Two

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